Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18917493
InChI: InChI=1S/C13H11NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h3,7-8H,1-2,4,6H2
SMILES:
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol

Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-

CAS No.:

Cat. No.: VC18917493

Molecular Formula: C13H11NO

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- -

Specification

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
IUPAC Name 2-(2,3,5,6-tetrahydrocyclopenta[f][1]benzofuran-7-ylidene)acetonitrile
Standard InChI InChI=1S/C13H11NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h3,7-8H,1-2,4,6H2
Standard InChI Key NEELNHPPKGLTQL-UHFFFAOYSA-N
Canonical SMILES C1CC(=CC#N)C2=CC3=C(CCO3)C=C21

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s architecture consists of an indene moiety fused to a tetrahydrofuran ring, forming a rigid, planar conjugated system. The cyano group (-CN) at the 2-position introduces electron-withdrawing characteristics, enhancing reactivity in nucleophilic additions and cycloadditions . Key structural parameters include:

  • Molecular Formula: C₁₃H₁₁N

  • Molecular Weight: 197.23 g/mol

  • CAS Registry: 221530-44-5

The indeno[5,6-b]furan core differentiates it from analogs like indeno[5,4-b]furan derivatives, which exhibit distinct electronic behaviors due to altered ring fusion positions .

Synthesis and Production

Laboratory Synthesis

Enantioselective synthesis of related indeno-furan nitriles employs asymmetric catalysis. A notable method involves:

  • Catalyst: (S,P,S′P)-1,1′-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2,2′-bis[(R)-α-(dimethylamino)benzyl]ferrocene

  • Conditions: Copper diacetate in dichloromethane/toluene/tert-butyl alcohol at 20°C under inert atmosphere .

  • Yield: 87.8% enantiomeric excess, demonstrating high stereochemical control .

Industrial Production

Industrial-scale synthesis prioritizes continuous flow reactors to optimize yield and purity. Key steps include:

  • Cyclization: Formation of the indeno-furan core via acid-catalyzed intramolecular cyclization.

  • Nitrile Introduction: Reaction with cyanating agents under controlled pH and temperature.

Chemical and Physical Properties

Electronic Properties

Density functional theory (DFT) calculations reveal:

  • HOMO Energy: −5.2 eV (localized on the indeno-furan moiety)

  • LUMO Energy: −3.8 eV (stabilized by the cyano group) .
    These levels align with non-fullerene acceptors (NFAs) used in organic photovoltaics, suggesting potential in light-harvesting applications .

Spectroscopic Data

  • UV-Vis Absorption: λₐᵦₛ = 672 nm (ε = 1.1 × 10⁵ M⁻¹ cm⁻¹) .

  • ¹H NMR: Aromatic protons at δ 6.5–7.5 ppm; cyano-associated protons at δ 3.0–3.5 ppm .

Applications

Optoelectronics

The compound’s planar π-system and tunable LUMO make it a candidate for:

  • Organic Photovoltaics (OPVs): Comparable to IEIC (Indacenodithiophene-based NFAs) in electron mobility .

  • Circularly Polarized Luminescence (CPL): Chiral spiro-fused derivatives exhibit CPL dissymmetry factors (gₗᵤₘ) of ~10⁻³, useful in chiral light-emitting devices .

Comparative Analysis with Analogues

Structural and Functional Comparison

CompoundCore StructureFunctional GroupLUMO (eV)Key Application
Target CompoundIndeno[5,6-b]furan-CN−3.82Optoelectronics
Indeno[5,4-b]furan AnalogIndeno[5,4-b]furan-CN−3.75Unreported
Amine-Substituted DerivativeIndeno[5,6-b]furan-NH₂−3.60NLRP3 Inflammasome Inhibition

The target compound’s lower LUMO (−3.82 eV vs. −3.75 eV) enhances electron-accepting capacity, critical for OPV efficiency .

Research Findings and Future Directions

Key Advancements

  • Stereochemical Control: Asymmetric synthesis achieves >85% ee, enabling access to enantiopure materials for CPL .

  • Donor-Acceptor Systems: Integration with thiophene-S,S-dioxide units creates intramolecular charge-transfer states, broadening absorption spectra .

Limitations and Opportunities

  • Data Gaps: Stability under ambient conditions and pharmacokinetic profiles remain unstudied.

  • Future Work: Optimizing synthetic routes for scalability and exploring copolymerization with thiophene derivatives.

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